Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a piperazine-based compound featuring an indole-2-carbonyl moiety. Piperazine and indole motifs are common in pharmaceuticals due to their versatility in hydrogen bonding and π-π interactions, making this compound a candidate for further exploration in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)14-11-12-5-3-4-6-13(12)17-14/h3-6,11,17H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGJKNKKDNHUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
The most widely employed method involves a two-step sequence starting with the hydrolysis of ethyl 1H-indole-2-carboxylate to yield 1H-indole-2-carboxylic acid. This intermediate is subsequently activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) under inert atmospheric conditions. The activated species is then coupled with ethyl piperazine-1-carboxylate in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature over 12–18 hours.
Reagents and Catalysts
- EDCI/HOBt System : Ensures efficient activation of the carboxylic acid group while minimizing racemization.
- Solvent : Anhydrous DCM or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the activated intermediate.
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl generated during coupling.
Yield and Purity Data
In analogous syntheses, this method achieves yields of 65–75%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC). For example, the coupling of 1H-indole-2-carboxylic acid with ethyl isonipecotate under EDCI/HOBt conditions yielded 72% of the target amide.
Acid Chloride Mediated Acylation
Reaction Conditions
This approach involves converting 1H-indole-2-carboxylic acid into its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is conducted under reflux in anhydrous toluene for 4–6 hours. The resulting acid chloride is then reacted with ethyl piperazine-1-carboxylate in the presence of a base such as pyridine or DIPEA at −10°C to prevent side reactions.
Reagents and Catalysts
Yield and Purity Data
Industrial-scale adaptations of this method report yields of 60–68%, with minor impurities (<2%) attributed to over-chlorination. For instance, the acylation of 4-(1H-indol-3-yl)butanoyl chloride with ethyl piperazine-1-carboxylate yielded 65% of the desired product.
Mixed Carbonate Intermediate Approach
Reaction Conditions
A less conventional but highly efficient route involves the formation of a mixed carbonate intermediate. Ethyl chloroformate reacts with 1H-indole-2-carboxylic acid in the presence of TEA to generate an unstable acyl carbonate. This intermediate is immediately treated with ethyl piperazine-1-carboxylate in 2-propanol under reflux for 8–10 hours.
Reagents and Catalysts
Yield and Purity Data
This method achieves superior yields of 75–80%, with purity levels >98%. For example, the reaction of 4-(1H-indol-3-yl)butanoyl carbonate with tert-butyl piperazine-1-carboxylate yielded 78% of the coupled product after deprotection.
Comparative Analysis of Synthetic Methods
The table below summarizes the critical parameters of each synthetic route:
| Method | Key Reagents | Temperature Range | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Amide Coupling | EDCI, HOBt, DIPEA | 0°C to RT | 12–18 | 65–75 | 95–97 |
| Acid Chloride Acylation | SOCl₂, Pyridine | −10°C to RT | 4–6 | 60–68 | 93–95 |
| Mixed Carbonate Approach | Ethyl Chloroformate, TEA | Reflux | 8–10 | 75–80 | 97–99 |
Key Observations :
- The mixed carbonate method offers the highest yield and purity, likely due to reduced side reactions during intermediate formation.
- Acid chloride-mediated acylation, while reliable, requires stringent temperature control to avoid decomposition.
- Direct coupling using EDCI/HOBt is advantageous for laboratory-scale syntheses due to its operational simplicity.
Chemical Reactions Analysis
Oxidation Reactions
The indole core undergoes oxidation at electron-rich positions (e.g., C3) under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) in acidic/neutral media or chromium trioxide (CrO₃) .
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Products : Formation of hydroxylated indoles (e.g., 8-hydroxyquinoline derivatives) or cleavage products depending on reaction conditions .
Example :
Nucleophilic Substitution
The piperazine ring and indole’s C2 carbonyl group are susceptible to nucleophilic attack:
-
Sites :
Key Reaction :
Ester Hydrolysis
The ethyl ester group is hydrolyzed under basic or acidic conditions:
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Conditions :
Product :
Reduction Reactions
Selective reduction of carbonyl groups modifies pharmacophores:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Outcome : Conversion of carbonyl to alcohol (-CH₂OH) while preserving aromaticity.
Coupling Reactions
The compound serves as an intermediate in peptide-like bond formations:
Deprotection Strategies
Tert-butyloxycarbonyl (Boc) groups on intermediates are cleaved using trifluoroacetic acid (TFA):
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Conditions : TFA in dichloromethane (DCM) at room temperature .
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Application : Critical for synthesizing hydroxylated derivatives (e.g., 8-hydroxyquinoline hybrids) .
Comparative Reaction Data Table
Mechanistic Insights
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is characterized by its indole moiety linked to a piperazine ring, which contributes to its biological activity. The synthesis of this compound often involves multi-step reactions starting from readily available indole derivatives and piperazine. For example, one method includes the coupling of indole-2-carboxylic acid with piperazine derivatives using EDC coupling methods, followed by deprotection steps to yield the final product with high yields (75-90%) .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for antibiotic development .
Anticancer Activity
The compound has been investigated for its anticancer properties. Some studies report that it can induce apoptosis in various cancer cell lines, including pediatric brain tumor cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects against neurotropic viruses. It has been shown to inhibit replication of alphaviruses, suggesting potential applications in treating viral infections affecting the central nervous system .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the indole or piperazine components can significantly alter biological activity. For instance, substituents on the indole ring have been shown to enhance potency against specific targets, such as cancer cells or microbial pathogens .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives of this compound against bacterial strains, compounds with halogen substitutions demonstrated enhanced activity compared to unsubstituted analogs. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at concentrations as low as 6.20 μM .
Case Study 2: Anticancer Activity
A series of indole-based compounds were synthesized and tested for their ability to inhibit growth in KNS42 pediatric brain tumor cells. Results showed that specific modifications led to a two-fold increase in cytotoxicity compared to standard indole derivatives, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes and improve its pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Indole Core
Ethyl 4-(2-(1H-Indol-3-yl)ethyl)piperazine-1-carboxylate (304c)
- Structure : Indole-3-yl group linked via a two-carbon chain to piperazine.
- Synthesis : Synthesized via Rh-catalyzed hydroformylation/Fischer indolization with 100% yield, demonstrating high efficiency under hydrogenation conditions .
- Applications: Potential relevance in CNS-targeted drug design due to indole’s serotonin-mimetic properties.
Ethyl 4-[(2-Methyl-1H-indol-3-yl)(4-pyridinyl)methyl]piperazine-1-carboxylate
- Structure : 2-Methylindole and pyridinyl substituents.
- Methylation at indole-2 may alter metabolic stability compared to unsubstituted analogues .
Ethyl 4-((1-Hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate
Variations in Linker Chemistry
Ethyl 4-(3,3-Dicyano-2-phenylpropanoyl)piperazine-1-carboxylate (3ac)
- Structure: Dicyano and phenyl groups on a propanoyl linker.
- Spectroscopy: Distinct ¹H/¹³C NMR shifts due to electron-withdrawing cyano groups (e.g., carbonyl carbon at ~168 ppm) .
- Reactivity : Cyanide groups may act as Michael acceptors, enabling covalent binding to biological targets.
Ethyl 4-[2-(3,5-Dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
- Structure : Piperidine-dione and diphenyl substituents.
Functional Group Additions
Ethyl 4-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate
- Structure : Fluorobenzamido and pyrazole groups.
- Implications : Fluorine enhances metabolic stability and lipophilicity, while the pyrazole may confer anti-inflammatory activity .
Ethyl 4-(2-Thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate
Spectroscopic and Structural Insights
- NMR Trends: Indole protons typically resonate at δ 7.1–7.8 ppm, while piperazine methylenes appear at δ 2.5–3.5 ppm. Electron-withdrawing groups (e.g., cyano in 3ac) deshield adjacent carbons .
- Crystallography : Piperazine derivatives often adopt chair conformations, as seen in X-ray data (CCDC 1535586) for chlorophenyl analogues .
Biological Activity
Introduction
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is an intriguing compound within the realm of medicinal chemistry, particularly due to its structural features that include an indole nucleus and a piperazine ring. Indole derivatives are well-known for their diverse biological activities, making this compound a subject of interest in various therapeutic areas, including cancer treatment, antimicrobial applications, and neuroprotection.
Target and Mode of Action
The biological activity of this compound can be attributed to its interaction with various molecular targets. The indole moiety is known to engage in multiple biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and immune response. Specifically, indole derivatives exhibit:
- Antiviral Activity : Inhibition of viral replication mechanisms.
- Anticancer Properties : Induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Biochemical Pathways
The compound's activity is linked to several key biochemical pathways:
- Inhibition of Kinases : Indole derivatives have shown potential in inhibiting various kinases involved in cell signaling and proliferation.
- Antioxidant Mechanisms : The compound may reduce oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Some studies suggest that it could protect against neurodegenerative processes by inhibiting amyloid-beta aggregation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships (SAR) of similar compounds has provided insights into optimizing the biological activity of this compound. Key findings include:
- Substitutions on the indole ring can significantly enhance potency against specific targets, such as cancer cells or pathogens.
- The piperazine ring plays a crucial role in determining the pharmacokinetics and bioavailability of the compound.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Indole nucleus, piperazine ring | Anticancer, antiviral |
| 4-(1H-indole-2-carbonyl)piperazine-2,6-dione | Contains a dione group | Antimicrobial |
| Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate | Similar structure with tert-butyl substitution | Enhanced solubility |
Anticancer Activity
A study demonstrated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, analogs similar to this compound showed IC50 values in the nanomolar range against human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Antimicrobial Properties
Research indicates that indole derivatives possess antimicrobial properties. In particular, compounds structurally related to this compound have been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported below 50 µM .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of indole derivatives. For example, compounds that inhibit amyloid-beta aggregation have shown promise in models of Alzheimer's disease. The structure containing both indole and piperazine may enhance these protective effects through dual mechanisms targeting both amyloid formation and oxidative stress .
Q & A
Q. What analytical approaches ensure enantiomeric purity when chiral centers are introduced during synthesis?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers.
- Circular Dichroism (CD) spectroscopy confirms optical activity and absolute configuration .
Data Contradiction Analysis
Q. Q. How should researchers reconcile discrepancies between theoretical and experimental -NMR chemical shifts?
Q. What methodologies validate crystallographic data when twinning or disorder complicates refinement?
- SHELXD (for twin resolution) and Olex2 (for disorder modeling) improve data quality.
- Cross-check with PXRD to confirm bulk crystallinity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
